molecular formula C12H16ClN3O2 B4078750 1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine hydrochloride

1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine hydrochloride

Cat. No. B4078750
M. Wt: 269.73 g/mol
InChI Key: YOJWSCXTBCVBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitrophenyl)-1-(1-piperidinyl)methanimine hydrochloride, commonly known as NPC 15437, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

NPC 15437 acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This results in the inhibition of the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of long-term potentiation (LTP) and synaptic plasticity. The inhibition of NMDA receptor activity by NPC 15437 has been shown to have neuroprotective effects, as it reduces the excitotoxicity and oxidative stress associated with various neurological disorders.
Biochemical and Physiological Effects:
NPC 15437 has been shown to have various biochemical and physiological effects, including the reduction of glutamate-induced excitotoxicity, the prevention of neuronal cell death, and the modulation of synaptic plasticity. In addition, NPC 15437 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of NPC 15437 for lab experiments is its selectivity for the NMDA receptor, which allows for the specific modulation of synaptic plasticity and learning and memory processes. However, one of the limitations of NPC 15437 is its hydrophilic nature, which limits its ability to cross the blood-brain barrier and reach the central nervous system.

Future Directions

There are several future directions for the research on NPC 15437, including the development of novel NMDA receptor antagonists with improved pharmacological properties, the investigation of the potential therapeutic applications of NPC 15437 for the treatment of various neurological disorders, and the exploration of the mechanisms underlying the neuroprotective effects of NPC 15437. Additionally, the use of NPC 15437 as a tool for the study of synaptic plasticity and learning and memory processes in animal models is an area of potential future research.

Scientific Research Applications

NPC 15437 has been extensively studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, NPC 15437 has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. In pharmacology, NPC 15437 has been investigated for its potential use as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. In medicinal chemistry, NPC 15437 has been used as a lead compound for the development of novel NMDA receptor antagonists with improved pharmacological properties.

properties

IUPAC Name

(4-nitrophenyl)-piperidin-1-ylmethanimine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2.ClH/c13-12(14-8-2-1-3-9-14)10-4-6-11(7-5-10)15(16)17;/h4-7,13H,1-3,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJWSCXTBCVBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=N)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)-1-(1-piperidinyl)methanimine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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